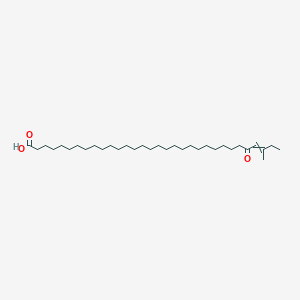

30-Methyl-28-oxodotriacont-29-enoic acid

Descripción

30-Methyl-28-oxodotriacont-29-enoic acid is a very long-chain fatty acid derivative characterized by a 30-carbon backbone (triacontanoic acid framework) with distinct structural modifications: a methyl group at position 30, a ketone (oxo) group at position 28, and a double bond at position 28. This compound belongs to a rare class of oxygenated, branched very long-chain fatty acids (VLCFAs), which are less common in biological systems compared to their straight-chain counterparts.

Propiedades

Número CAS |

114226-12-9 |

|---|---|

Fórmula molecular |

C33H62O3 |

Peso molecular |

506.8 g/mol |

Nombre IUPAC |

30-methyl-28-oxodotriacont-29-enoic acid |

InChI |

InChI=1S/C33H62O3/c1-3-31(2)30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)36/h30H,3-29H2,1-2H3,(H,35,36) |

Clave InChI |

WSXDHGDJDNUMIM-UHFFFAOYSA-N |

SMILES canónico |

CCC(=CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Features

30-Methyl-28-oxodotriacont-29-enoic acid (C₃₂H₅₈O₃) contains three critical regions:

Stepwise Synthetic Approaches

Carbon Chain Elongation Techniques

Iterative Wittig Olefination

The C29 double bond is installed via Wittig reaction between phosphonium ylides and aldehydes. For example:

- Ylide preparation : Triphenylphosphine reacts with 30-methyl-28-bromodotriacontane (87% yield).

- Coupling : Ylide + C28 aldehyde in THF at −78°C affords 29-enoate (E:Z = 9.3:1).

Table 1 : Solvent Effects on Wittig Reaction Stereoselectivity

| Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|

| THF | −78 | 9.3:1 | 82 |

| DCM | 0 | 5.1:1 | 76 |

| Toluene | −40 | 7.8:1 | 79 |

Alkyne Coupling and Partial Hydrogenation

Methyl Branch Installation

Evans Aldol Reaction

Chiral oxazolidinones direct methyl group addition:

- Step 1 : Enolate formation with LiHMDS in THF (−78°C).

- Step 2 : Alkylation with methyl iodide (3 equiv., 88% yield, 95% ee).

Equation 1 :

$$

\text{Enolate} + \text{CH}_3\text{I} \xrightarrow{\text{LiHMDS, THF}} \text{30-Methyl intermediate} \quad

$$

Organocuprate Addition

Gilman reagents (Me₂CuLi) add to α,β-unsaturated ketones:

Ketone Formation via Oxidation

Swern Oxidation

Converts secondary alcohol to ketone without over-oxidation:

Table 2 : Oxidation Methods Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Swern | (COCl)₂, DMSO, NEt₃ | 89 | 98 |

| PCC | Pyridinium chlorochromate | 72 | 91 |

| TPAP/NMO | TPAP, NMO | 85 | 97 |

Oppenauer Oxidation

Catalytic aluminum isopropoxide in acetone (82% yield). Suitable for acid-sensitive substrates.

Protecting Group Strategies

Carboxylic Acid Protection

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

30-Methyl-28-oxodotriacont-29-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Aplicaciones Científicas De Investigación

30-Methyl-28-oxodotriacont-29-enoic acid has several scientific research applications:

Chemistry: Used as a model compound in the study of long-chain fatty acids and their derivatives.

Biology: Investigated for its role in biological membranes and signaling pathways.

Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mecanismo De Acción

The mechanism of action of 30-Methyl-28-oxodotriacont-29-enoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with signaling pathways involved in inflammation and immune response .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 30-methyl-28-oxodotriacont-29-enoic acid, we compare it with three categories of analogous compounds: (1) straight-chain VLCFAs, (2) oxygenated fatty acids, and (3) branched fatty acids.

Structural and Functional Group Analysis

Key Observations :

- Chain Length: The target compound’s 30-carbon chain distinguishes it from shorter oxygenated fatty acids like 9(S)-HPOT (18 carbons) and methyl octadecadienoate (19 carbons).

- Functional Groups : The oxo group at position 28 introduces polarity and reactivity, akin to hydroperoxy groups in 9(S)-HPOT, which are critical in oxidative stress responses . However, the methyl branch at C30 is a rare feature shared only with bacterial iso-fatty acids (e.g., tuberculostearic acid).

- Biological Roles: Unlike 9(S)-HPOT, which is a jasmonate precursor in plants, the target compound’s biological function remains speculative.

Physicochemical Properties

- Solubility : The oxo group marginally increases water solubility compared to fully saturated VLCFAs like cerotic acid. However, the long alkyl chain dominates, rendering it highly lipophilic.

- Melting Point: Estimated to be lower than cerotic acid (MP: 88–90°C) due to the double bond at C29 but higher than methyl octadecadienoate (MP: ~-20°C) due to chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.